6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline

Description

Chemical Classification and Structural Significance

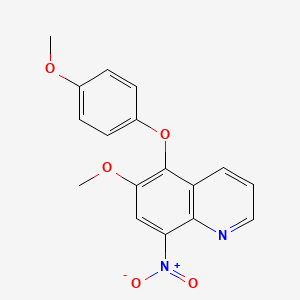

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline belongs to the nitroquinoline family, a subclass of bicyclic heteroaromatic compounds featuring a benzene ring fused to a pyridine ring. Its systematic name reflects the substitution pattern: a methoxy group (-OCH$$3$$) at position 6, a 4-methoxyphenoxy group (-OPh-OCH$$3$$) at position 5, and a nitro group (-NO$$_2$$) at position 8 (Figure 1). The CAS registry number 5452-59-5 uniquely identifies this compound, while its SMILES notation (O=N+[O-]) encodes its connectivity and functional groups.

Table 1: Key physicochemical properties of 6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline

| Property | Value |

|---|---|

| Molecular formula | $$\text{C}{17}\text{H}{14}\text{N}{2}\text{O}{5}$$ |

| Molecular weight | 326.30 g/mol |

| CAS number | 5452-59-5 |

| SMILES | O=N+[O-] |

The steric bulk of the 4-methoxyphenoxy group at position 5 introduces significant torsional strain, potentially affecting the molecule’s planarity and π-π stacking interactions. Concurrently, the electron-withdrawing nitro group at position 8 polarizes the aromatic system, enhancing electrophilic substitution reactivity at electron-rich positions. These structural features make the compound a valuable template for studying substituent effects on quinoline-based systems.

Historical Development in Quinoline Derivative Research

Quinoline chemistry traces its origins to the 19th century with the discovery of the Skraup reaction, which utilized aniline, glycerol, and sulfuric acid to construct the heterocyclic core. This method laid the groundwork for synthesizing unsubstituted quinolines but faced limitations in regioselectivity and functional group tolerance. The mid-20th century saw advancements through the Povarov reaction, enabling the synthesis of 2-methylquinolines via acid-catalyzed cyclization of anilines with ethyl vinyl ether.

Properties

CAS No. |

5452-59-5 |

|---|---|

Molecular Formula |

C17H14N2O5 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

6-methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline |

InChI |

InChI=1S/C17H14N2O5/c1-22-11-5-7-12(8-6-11)24-17-13-4-3-9-18-16(13)14(19(20)21)10-15(17)23-2/h3-10H,1-2H3 |

InChI Key |

YBKVDWIITXASBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C3=C2C=CC=N3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Solvent : Dimethyl sulfoxide (DMSO)

- Base : Lithium hydroxide monohydrate

- Temperature : ~100°C

- Time : ~4 hours

Workup:

After completion, the reaction mixture is quenched with water, extracted with dichloromethane (DCM), and washed with sodium hydroxide solution and brine. The organic layers are dried over magnesium sulfate and concentrated under reduced pressure.

Purification

The crude product obtained from electrophilic substitution is purified using column chromatography. A silica gel column with an eluent mixture of ethyl acetate and hexanes (ratios ranging from 1:9 to 1:4) is employed to isolate pure 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline.

Characterization

To confirm the identity and purity of the synthesized compound, various analytical techniques are utilized:

- Thin-Layer Chromatography (TLC) : Monitors reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity.

- Mass Spectrometry (MS) : Determines molecular weight.

- Infrared (IR) Spectroscopy : Identifies functional groups.

Table: Summary of Reaction Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting Material Preparation | Nitration, Methoxylation | Nitric Acid, Methanol | Formation of 6-methoxy-8-nitroquinoline |

| Electrophilic Substitution | Aromatic Substitution | 4-Methoxyphenol, LiOH·H₂O, DMSO | Addition of 4-methoxyphenoxy group |

| Purification | Column Chromatography | Silica Gel, EtOAc/Hexane Eluent | Isolation of pure product |

| Characterization | Analytical Techniques | NMR, MS, IR | Confirmation of structure and purity |

Notes on Optimization

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.

- Side reactions can be minimized by carefully controlling reagent stoichiometry and reaction environment.

- Advanced characterization techniques like high-resolution mass spectrometry can provide additional insights into product quality.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at position 8 undergoes selective reduction to form amine derivatives, a critical step in synthesizing bioactive analogs.

-

Conditions :

-

Products :

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient quinoline ring facilitates nucleophilic displacement at activated positions:

-

At Position 5 :

-

At Position 7 :

Electrophilic Aromatic Substitution

The methoxy and phenoxy groups direct electrophiles to specific positions:

-

Nitration :

-

Chlorination :

Methoxy Group Reactivity

-

Demethylation :

-

Oxidation :

-

KMnO₄ oxidizes methoxy groups to carbonyls under acidic conditions.

-

Nitro Group Participation

-

Redox Cycling :

Comparative Reaction Data

Mechanistic Insights

-

Nitro Group Activation : The nitro group at position 8 enhances electrophilicity at adjacent positions (C7), enabling VNS reactions .

-

Steric Effects : Bulkier substituents on the phenoxy ring reduce reaction rates in SₙAr pathways .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in chlorination and nitration reactions .

Scientific Research Applications

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

8-Nitroquinoline (Parent Compound) Structure: Lacks methoxy and phenoxy substituents. Reactivity: The nitro group at position 8 directs electrophilic substitution to positions 5 and 5. In contrast, 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline’s methoxy groups sterically and electronically hinder further substitution at adjacent positions . Biological Activity: 8-Nitroquinoline exhibits carcinogenicity in rodent studies (e.g., liver hyperplastic nodules at 0.10% dietary exposure), whereas 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline’s safety profile remains unstudied .

Toxicity: Non-carcinogenic in rats at 0.05% dietary exposure, contrasting with 8-nitroquinoline’s carcinogenicity. This highlights the nitro group’s role in toxicity .

Primaquine-Related Compounds (e.g., 8-Aminoquinoline Derivatives) Structure: 8-Amino substituent instead of nitro; methoxy groups at positions 6 and 7. Pharmacology: 8-Aminoquinolines (e.g., primaquine) are antimalarial agents. The nitro group in 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline may reduce antimalarial efficacy but could enable antimicrobial or anticancer applications via redox activation .

Key Research Findings

Structural Insights: The 8-nitro group in 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline adopts a planar orientation, while peripheral substituents (e.g., phenoxy) exhibit torsional angles up to 86.43°, impacting molecular interactions .

Pharmacological Potential: Nitroquinolines are precursors to antimalarial 8-aminoquinolines. However, the target compound’s methoxy-phenoxy groups may redirect its utility toward anticancer or antibacterial applications .

Environmental Impact: Microbial degradation of nitroquinolines is slower than for nitrobenzenes, suggesting higher environmental persistence .

Data Tables

Table 1: Toxicity Profiles of Selected Quinoline Derivatives

Biological Activity

6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antifungal effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a quinoline core substituted with methoxy and nitro groups. The general structure can be represented as follows:

This structure is crucial as the substituents significantly influence the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 8-nitroquinoline exhibit significant antimicrobial properties. For instance, compounds similar to 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 0.125 μg/mL |

| B | S. aureus | 3.125 μg/mL |

| C | Pseudomonas aeruginosa | 4 μg/mL |

These findings suggest that the nitro group plays a pivotal role in enhancing antibacterial efficacy, likely through mechanisms involving DNA gyrase inhibition and disruption of bacterial membrane integrity .

Anticancer Activity

The anticancer potential of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline has been explored in various cancer cell lines. For example, studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.

A notable study reported that derivatives with similar structures exhibited IC50 values in the micromolar range against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 10.6 |

| HeLa (cervical cancer) | 2.3 |

| MCF-7 (breast cancer) | 15.0 |

These results highlight the compound's potential as a lead for developing new anticancer agents .

Antifungal Activity

In addition to antibacterial and anticancer properties, the compound has shown promising antifungal activity. Studies have indicated that it can inhibit fungal growth effectively, particularly against Candida species.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 15 |

The mechanism of action is thought to involve disruption of fungal cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline can be attributed to its unique structure. The presence of methoxy groups enhances lipophilicity, which is critical for cellular uptake. Additionally, the nitro group is essential for its antimicrobial activity, while variations in the phenyl ring can modulate potency against different pathogens.

Case Studies

- Antibacterial Efficacy : A study compared the resistance development of Staphylococcus aureus when exposed to various quinolone derivatives, including those similar to 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline. The results showed that compounds with a methoxy group at the C-8 position exhibited significantly lower resistance development compared to others .

- Anticancer Mechanisms : Research on A549 lung adenocarcinoma cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating a potential mechanism for its anticancer effects .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy and nitro group positions) .

- HPLC : Quantify purity (>98% as per pharmacopeial standards) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₁₄N₂O₆, calculated 342.09) .

- Melting Point Analysis : Compare observed mp (158–162°C) with literature values to assess crystallinity .

How can researchers address discrepancies in reported physicochemical properties across different studies?

Q. Advanced Research Focus

- Replicate under controlled conditions : Standardize solvent purity, reaction time, and temperature gradients .

- Cross-validation : Use multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to confirm properties .

- Data normalization : Apply statistical models to account for batch-to-batch variability .

What computational methods are recommended for predicting the reactivity of nitro and methoxy substituents in this quinoline derivative?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electron density maps to assess nitro (electron-withdrawing) and methoxy (electron-donating) effects on aromatic ring reactivity .

- Reaction Pathway Simulations : Use software like COMSOL Multiphysics to model intermediates and transition states .

- Machine Learning : Train models on existing quinoline reaction databases to predict regioselectivity .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced Research Focus

- Temperature Control : Maintain low temperatures during nitration to prevent over-oxidation .

- Catalyst Screening : Test palladium or copper catalysts for selective coupling reactions .

- Separation Technologies : Employ column chromatography or membrane-based purification to isolate the target compound .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect byproducts early .

How do electron-withdrawing and electron-donating groups influence the compound’s electronic properties?

Q. Advanced Research Focus

- Nitro Group (EWG) : Reduces electron density at the quinoline core, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack .

- Methoxy Groups (EDG) : Stabilize adjacent positions via resonance, directing subsequent substitutions (e.g., para/ortho preferences) .

- Experimental Validation : Cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy for π→π* transition analysis .

What experimental design considerations are critical for studying structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Controlled Variables : Fix solvent, temperature, and catalyst while varying substituents (e.g., methoxy vs. ethoxy) .

- High-Throughput Screening : Use parallel synthesis to generate analogs with diverse substituents .

- Data Integration : Combine experimental results with computational SAR models to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.